4-(Pyridin-4-ylsulfanyl)aniline
Overview
Description
4-(Pyridin-4-ylsulfanyl)aniline is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds related to 4-(Pyridin-4-ylsulfanyl)aniline has been studied. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was examined, revealing significant insights into molecular interactions and structural configurations. This research is crucial for understanding the physical and chemical properties of such compounds (Krishnan et al., 2021).
Corrosion Inhibition
Research on derivatives of pyridine, which includes compounds like this compound, has shown their effectiveness as corrosion inhibitors. Studies on 4-amino-N,N-di-(2-pyridylmethyl)-aniline, for example, demonstrated its ability to inhibit corrosion in metal structures, particularly in acidic environments (Xu et al., 2015).
Nonlinear Optical (NLO) Applications
Compounds related to this compound have been utilized in nonlinear optical (NLO) applications. For instance, binary adducts between various aniline derivatives and coformers have been synthesized and characterized for their potential in NLO applications (Draguta et al., 2015).
Vibrational Spectra and DFT Studies
Density Functional Theory (DFT) and experimental studies have been conducted on the structure and vibrational spectra of compounds related to this compound. These studies offer valuable insights into the molecular structure and vibrational properties of such compounds (Acosta-Ramírez et al., 2013).
Electrochemical Applications
The electrochemical properties of aniline derivatives, which include this compound, have been explored in various studies. For instance, the electrochemical polymerization of aniline in protic ionic liquids has been investigated, offering insights into the fabrication of high-quality polyaniline (Shen & Huang, 2018).
NMR Chemical Shifts Analysis
Research has been conducted on the chemical shifts in NMR of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, which provides a deeper understanding of the molecular structure and electronic properties of such compounds (Rančić et al., 2014).
Synthesis and Biological Study
The synthesis and biological study of novel compounds related to this compound have been explored. These studies investigate the antimicrobial activity of such compounds and their potential in medical applications (Patel, Patel, & Patel, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 4-(Pyridin-4-ylsulfanyl)aniline are not mentioned in the available literature, it’s worth noting that aniline derivatives are often used in the synthesis of various biologically active compounds . This suggests potential future research directions in the field of medicinal chemistry.
Mechanism of Action
Mode of Action
Anilines and their derivatives generally act through nucleophilic aromatic substitution reactions . In these reactions, the aniline molecule acts as a nucleophile, attacking an electrophilic aromatic compound. This can lead to changes in the target molecule, potentially altering its function .
Biochemical Pathways
For instance, they may affect the synthesis and metabolism of amino acids , or they may interact with enzymes involved in inflammatory responses .
Action Environment
The action, efficacy, and stability of 4-(Pyridin-4-ylsulfanyl)aniline can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.
Properties
IUPAC Name |
4-pyridin-4-ylsulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBZIUDPDIPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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